5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime
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Overview
Description
5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime: is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime typically involves the following steps:
Formation of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde: This intermediate can be synthesized by formylation of 5-Methyl-1-propyl-1H-pyrazole using reagents such as POCl3 and DMF.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime: can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition and receptor binding.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde oxime: can be compared with other similar compounds, such as:
5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a propyl group.
5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde: Contains a p-tolyl group instead of a propyl group.
1-Methyl-1H-pyrazole-5-carbaldehyde: Different substitution pattern on the pyrazole ring.
These comparisons highlight the unique properties of This compound
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
(NE)-N-[(5-methyl-1-propylpyrazol-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H13N3O/c1-3-4-11-7(2)8(5-9-11)6-10-12/h5-6,12H,3-4H2,1-2H3/b10-6+ |
InChI Key |
YEZAFKAJKMZCIF-UXBLZVDNSA-N |
Isomeric SMILES |
CCCN1C(=C(C=N1)/C=N/O)C |
Canonical SMILES |
CCCN1C(=C(C=N1)C=NO)C |
solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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